molecular formula C8H5Cl3O3S B2687206 4-Oxo-4-(3,4,5-trichlorothiophen-2-yl)butanoic acid CAS No. 97268-15-0

4-Oxo-4-(3,4,5-trichlorothiophen-2-yl)butanoic acid

Cat. No. B2687206
CAS RN: 97268-15-0
M. Wt: 287.54
InChI Key: SBOFTACMDNZBLE-UHFFFAOYSA-N
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Description

4-Oxo-4-(3,4,5-trichlorothiophen-2-yl)butanoic acid is a chemical compound with the CAS Number: 97268-15-0 . It has a molecular weight of 288.56 . The IUPAC name for this compound is 4-oxo-4-(3,4,5-trichloro-1H-1lambda3-thiophen-2-yl)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl3O3S/c9-5-6(10)8(11)15-7(5)3(12)1-2-4(13)14/h15H,1-2H2,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C .

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

A study demonstrates the use of a photolabile compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, for optical gating in nanofluidic devices. These synthetic ion channels can be switched on and off with UV light, showing promise for controlled ionic transport and applications in sensing and information processing (Ali et al., 2012).

Molecular Modeling and Pharmacological Characterization

Another study focuses on the use of 4-(Thiophen-2-yl)butanoic acid as a structural component in designing new TRPV1 channel modulators. These compounds, inspired by capsaicin's natural ligand structure, exhibited potential for treating pain and protecting against oxidative stress (Aiello et al., 2016).

Kinetics of Oxidation Studies

The kinetics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate was investigated, providing insights into the reaction mechanisms and thermodynamics of similar butanoic acid derivatives (Vannamuthu et al., 2015).

Novel Indole Based Hybrid Oxadiazole Scaffolds

Research on 4-(1H-indol-3-yl)butanoic acid derivatives has revealed potent urease inhibitors, showcasing the therapeutic potential of butanoic acid derivatives in medicinal chemistry and drug design (Nazir et al., 2018).

Antioxidant Activities of Oleanolic Acid

Oleanolic acid's antioxidant activities were explored, offering insights into how similar structures might be used to quench reactive oxygen species and stimulate cellular antioxidant defenses, relevant for treating liver disorders and oxidative stress (Wang et al., 2010).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-oxo-4-(3,4,5-trichlorothiophen-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3S/c9-5-6(10)8(11)15-7(5)3(12)1-2-4(13)14/h1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOFTACMDNZBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)C1=C(C(=C(S1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(3,4,5-trichlorothiophen-2-yl)butanoic acid

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